![molecular formula C20H21N3O2 B12609484 5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one CAS No. 651029-50-4](/img/structure/B12609484.png)
5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hidroxi-4-{4-[(piperazin-1-il)metil]fenil}isoquinolin-1(2H)-ona es un compuesto orgánico complejo que presenta una porción de piperazina unida a una estructura de isoquinolinona. Este compuesto es de gran interés debido a sus posibles propiedades farmacológicas y aplicaciones en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Hidroxi-4-{4-[(piperazin-1-il)metil]fenil}isoquinolin-1(2H)-ona generalmente implica múltiples pasos, comenzando con la preparación del núcleo de isoquinolinona. Un método común implica la ciclización de precursores adecuados en condiciones ácidas o básicas. La porción de piperazina se introduce entonces mediante una reacción de sustitución nucleófila, a menudo utilizando un derivado de piperazina y un grupo saliente adecuado en el núcleo de isoquinolinona .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de los métodos de síntesis de laboratorio, con un enfoque en la escalabilidad, el rendimiento y la rentabilidad. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de reactores de alto rendimiento para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Hidroxi-4-{4-[(piperazin-1-il)metil]fenil}isoquinolin-1(2H)-ona puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El núcleo de isoquinolinona puede reducirse para formar un derivado de tetrahidroisoquinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produce cetonas o aldehídos, mientras que la reducción del núcleo de isoquinolinona produce derivados de tetrahidroisoquinolina .
Aplicaciones Científicas De Investigación
5-Hidroxi-4-{4-[(piperazin-1-il)metil]fenil}isoquinolin-1(2H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles efectos sobre los procesos celulares y las vías de señalización.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Hidroxi-4-{4-[(piperazin-1-il)metil]fenil}isoquinolin-1(2H)-ona implica su interacción con dianas moleculares y vías específicas. Puede ejercer sus efectos modulando la actividad enzimática, uniéndose a receptores o alterando las vías de señalización celular. Por ejemplo, se ha demostrado que inhibe ciertas enzimas involucradas en las respuestas inflamatorias, lo que reduce la inflamación .
Comparación Con Compuestos Similares
Compuestos similares
4-{4-[(Piperazin-1-il)metil]fenil}isoquinolin-1(2H)-ona: Carece del grupo hidroxilo, lo que puede afectar sus propiedades farmacológicas.
5-Hidroxi-4-{4-[(metilpiperazin-1-il)metil]fenil}isoquinolin-1(2H)-ona: Contiene un grupo metilo en la porción de piperazina, lo que podría alterar su actividad e interacciones.
Singularidad
5-Hidroxi-4-{4-[(piperazin-1-il)metil]fenil}isoquinolin-1(2H)-ona es único debido a la presencia tanto del grupo hidroxilo como de la porción de piperazina. Esta combinación de grupos funcionales contribuye a su reactividad química distintiva y su potencial actividad biológica .
Propiedades
Número CAS |
651029-50-4 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
5-hydroxy-4-[4-(piperazin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C20H21N3O2/c24-18-3-1-2-16-19(18)17(12-22-20(16)25)15-6-4-14(5-7-15)13-23-10-8-21-9-11-23/h1-7,12,21,24H,8-11,13H2,(H,22,25) |
Clave InChI |
UZXOLEDHGWADML-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



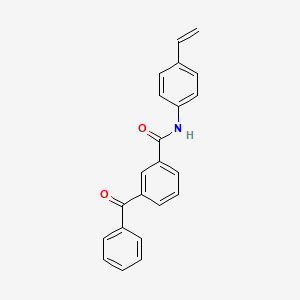
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
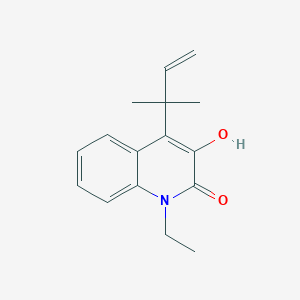
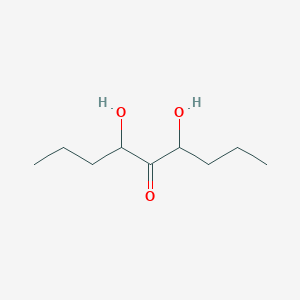
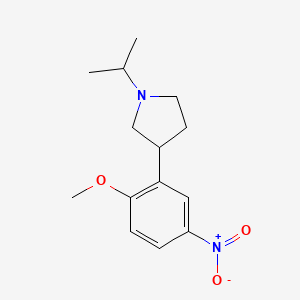
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
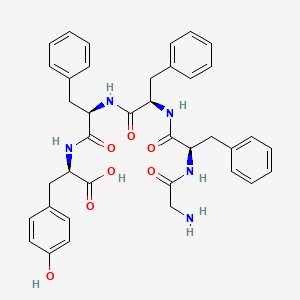
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
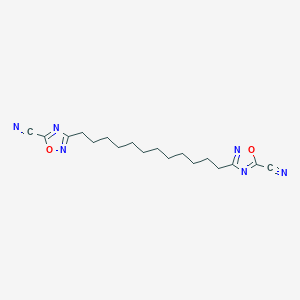
![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)

